molecular formula C12H23O5P B10779625 [(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate

Cat. No.: B10779625
M. Wt: 278.28 g/mol
InChI Key: BUTLRPVAJSANIT-LLVKDONJSA-N
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Description

[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE is an organic phosphonate compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE typically involves the reaction of a dioxolane derivative with a phosphonate precursor. The reaction conditions often include the use of a base to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways.

    Medicine: Potential applications include the development of pharmaceuticals and as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE
  • 2,2-DIMETHYL-1,3-DIOXOLANE-4-METHANOL
  • HEX-5-ENYLPHOSPHONIC ACID

Uniqueness

[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a phosphonate group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H23O5P

Molecular Weight

278.28 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy-hex-5-enylphosphinic acid

InChI

InChI=1S/C12H23O5P/c1-4-5-6-7-8-18(13,14)16-10-11-9-15-12(2,3)17-11/h4,11H,1,5-10H2,2-3H3,(H,13,14)/t11-/m1/s1

InChI Key

BUTLRPVAJSANIT-LLVKDONJSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COP(=O)(CCCCC=C)O)C

Canonical SMILES

CC1(OCC(O1)COP(=O)(CCCCC=C)O)C

Origin of Product

United States

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